![molecular formula C16H18N4O5S B2845239 2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034529-82-1](/img/structure/B2845239.png)
2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tetrahydropyran ring, and a benzo[d]oxazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring containing five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The benzo[d]oxazole ring is a fused ring system containing a benzene ring fused to an oxazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, tetrahydropyranyl ethers are known to be resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant area of application for sulfonamide-linked heterocyclic compounds, which are structurally related to the queried compound, is in the development of antimicrobial agents. For instance, novel sulfone-linked bis heterocycles have been synthesized and tested for their antimicrobial activity, with certain compounds demonstrating pronounced activity against microbial strains (Padmavathi et al., 2008).
Antibacterial Evaluation
Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. This research led to the creation of compounds with significant antibacterial activities, highlighting the potential of such chemical structures in combating bacterial infections (Azab et al., 2013).
Application in Enzyme Inhibition
Sulfonamide-based compounds, including those structurally related to the queried chemical, have been explored for their inhibitory effects on various enzymes. For example, certain sulfonamide derivatives have shown strong inhibition against therapeutically relevant human carbonic anhydrases, suggesting their potential application in therapeutic settings (Sapegin et al., 2018).
Novel Synthetic Pathways
The research has also delved into novel synthetic pathways for the creation of sulfonamido bis heterocycles. These studies provide insights into the versatility of synthetic methodologies for generating compounds with potential biological activities (Muralikrishna et al., 2014).
Hybrid Compound Development
There has been significant interest in developing sulfonamide-based hybrid compounds that combine the sulfonamide moiety with other biologically active heterocycles. These hybrids have shown a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, among others. This approach highlights the chemical versatility and potential of sulfonamide compounds in drug development (Massah et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c21-16-18-14-7-13(4-5-15(14)25-16)26(22,23)19-11-8-17-20(9-11)10-12-3-1-2-6-24-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBPHKACUBRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.